4-Nitrononanedioic acid

Description

Overview of Nitrated Dicarboxylic Acids in Organic Chemistry

Dicarboxylic acids are organic compounds that contain two carboxylic acid functional groups (-COOH). wikipedia.org They are widespread in nature and serve as important building blocks in the chemical industry for the synthesis of polymers, such as polyamides and polyesters. wikipedia.orgmdpi.com The introduction of a nitro group (-NO2) onto a dicarboxylic acid backbone can significantly alter the molecule's physical and chemical properties.

The nitro group is a strong electron-withdrawing group, which can increase the acidity of the carboxylic acid protons. libretexts.org This effect is most pronounced when the nitro group is in close proximity to the carboxylic acid groups. Nitrated compounds are also pivotal intermediates in organic synthesis, as the nitro group can be readily converted into other functional groups, such as amines, which are valuable for the synthesis of pharmaceuticals and other fine chemicals. wikipedia.orgyoutube.com For instance, the nitration of aromatic compounds is a fundamental reaction, and the resulting nitroaromatics are precursors to a vast array of dyes, explosives, and therapeutic agents. wikipedia.orgwikipedia.org While the nitration of aliphatic dicarboxylic acids is less common, the resulting compounds are of interest for their potential as specialized monomers and as platforms for further chemical modification.

Significance of the Nonanedioic Acid Backbone in Chemical Synthesis

The backbone of the molecule is nonanedioic acid, more commonly known as azelaic acid. wikipedia.org Azelaic acid is a naturally occurring saturated dicarboxylic acid found in grains like wheat, rye, and barley. wikipedia.orgatamanchemicals.com It is produced industrially through the ozonolysis of oleic acid. wikipedia.org

The nine-carbon chain of nonanedioic acid provides a flexible and relatively long spacer between the two carboxylic acid groups. cymitquimica.com This feature is particularly useful in polymer chemistry. For example, azelaic acid is used with hexamethylenediamine (B150038) to form Nylon-6,9, a specialty plastic. wikipedia.org Its esters also find applications as plasticizers and lubricants. wikipedia.org The presence of two carboxylic acid groups allows for the formation of linear polymers and provides sites for further chemical reactions. The long aliphatic chain imparts hydrophobicity, which can be a desirable property in the design of new materials.

Research Trajectories and Unexplored Domains Pertaining to 4-Nitrononanedioic Acid

Given the limited direct research on this compound, its potential applications and areas of study remain largely theoretical and represent a frontier in chemical synthesis. The strategic placement of the nitro group at the C-4 position suggests several avenues for investigation.

Potential Research Areas:

Asymmetric Synthesis: The chiral center at the C-4 position means that this compound can exist as enantiomers. The development of stereoselective syntheses to produce enantiomerically pure forms of the compound could be a significant research goal. These pure enantiomers could be valuable as chiral building blocks in the synthesis of complex organic molecules.

Polymer Chemistry: The introduction of a nitro group onto the nonanedioic acid backbone could lead to the development of novel polymers. These polymers might exhibit enhanced thermal stability or different solubility profiles compared to polymers derived from nonanedioic acid alone. The nitro group could also serve as a handle for post-polymerization modification.

Precursor for Novel Amino Acids: The reduction of the nitro group to an amine would yield 4-aminononanedioic acid. This amino dicarboxylic acid could be explored as an unnatural amino acid for incorporation into peptides, potentially conferring unique structural or functional properties.

Cross-linking Agent: The reactivity of the nitro group could potentially be exploited in the development of new cross-linking agents for polymers or other materials, leading to materials with tailored mechanical or chemical properties.

The exploration of this compound is an open field for chemical researchers. Its synthesis, characterization, and the investigation of its reactivity would contribute to a deeper understanding of multifunctional organic compounds and could lead to the discovery of new materials and synthetic methodologies.

Data Tables

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Basis for Estimation |

| Molecular Formula | C9H15NO6 | Based on the structure of nonanedioic acid with one nitro group substitution. |

| Molar Mass | 233.22 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Based on the properties of similar dicarboxylic acids like azelaic acid. wikipedia.org |

| Acidity (pKa1) | < 4.5 | The electron-withdrawing nitro group is expected to increase the acidity compared to nonanedioic acid (pKa1 ≈ 4.5). libretexts.org |

| Acidity (pKa2) | ~ 5.4 | The effect of the nitro group on the second carboxylic acid is expected to be less pronounced due to the distance. |

Note: The values in this table are theoretical estimations, as extensive experimental data for this compound is not publicly available.

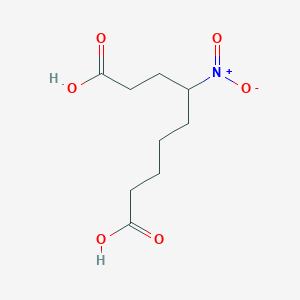

Structure

3D Structure

Properties

CAS No. |

114212-37-2 |

|---|---|

Molecular Formula |

C9H15NO6 |

Molecular Weight |

233.22 g/mol |

IUPAC Name |

4-nitrononanedioic acid |

InChI |

InChI=1S/C9H15NO6/c11-8(12)4-2-1-3-7(10(15)16)5-6-9(13)14/h7H,1-6H2,(H,11,12)(H,13,14) |

InChI Key |

GRMUXYFRDSCAQZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=O)O)CC(CCC(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Nitrononanedioic Acid

Established Synthetic Routes to Analogous Nitro-Functionalized Aliphatic Acids

Traditional methods for synthesizing nitro-functionalized aliphatic acids primarily rely on two core strategies: the direct introduction of a nitro group onto a pre-existing carboxylic acid backbone or the construction of the carbon chain incorporating the nitro functionality.

Nitration Strategies for Saturated Carboxylic Acids

Direct nitration of saturated aliphatic dicarboxylic acids is a straightforward approach to introduce a nitro group. One established method involves the use of tetravalent nitrogen oxides, such as nitrogen tetroxide (N₂O₄), at elevated temperatures. google.com This process facilitates the liquid-phase nitration of dicarboxylic acids like azelaic acid (nonanedioic acid). google.com The reaction typically proceeds without significant degradation or oxidation of the aliphatic chain, which can be a challenge with other nitrating agents. google.com

Another common approach is the use of a mixed acid system, typically a combination of nitric acid and a strong protonating agent like sulfuric acid. google.com This method generates the highly electrophilic nitronium ion (NO₂⁺), which can then react with the alkane chain. However, controlling the regioselectivity and preventing side reactions can be challenging in aliphatic systems.

A patent describes a process for preparing aliphatic nitro monocarboxylic acids by contacting an aliphatic monocarboxylic acid with a tetravalent nitrogen oxide at temperatures between 150-190°C. google.com This method can be conceptually extended to dicarboxylic acids.

| Starting Material | Nitrating Agent | Temperature (°C) | Product | Reference |

| Aliphatic dicarboxylic acid (e.g., Azelaic acid) | Oxide of tetravalent nitrogen (e.g., N₂O₄) | 150-190 | Aliphatic nitro-dicarboxylic acid | google.com |

| Aromatic Substrate | Nitric Acid / Sulfuric Acid | Not specified | Nitro-aromatic compound | google.com |

This table presents generalized conditions based on literature for analogous compounds.

Chain Elongation and Functionalization Approaches

An alternative to direct nitration is the construction of the carbon skeleton with the nitro group already incorporated. A prominent strategy in this regard is the Michael addition of a nitroalkane to an α,β-unsaturated carbonyl compound. arkat-usa.org For the synthesis of 4-nitrononanedioic acid, this could involve the conjugate addition of a nitronate anion to a suitable unsaturated dicarboxylic acid derivative. arkat-usa.org The resulting γ-nitro dicarbonyl compound can then be further processed if necessary.

The versatility of the nitro group allows for its conversion into other functionalities. For instance, the Nef reaction can convert a primary or secondary nitroalkane into a ketone or aldehyde under acidic conditions. arkat-usa.orgumich.edu Oxidative variations of the Nef reaction can yield carboxylic acids directly from nitroalkanes. rsc.org A reported method describes the conversion of nitroalkanes into carboxylic acids using catalytic amounts of an iodide source, such as tetrabutylammonium (B224687) iodide (TBAI), in the presence of zinc acetate (B1210297) in water. rsc.orgrsc.org

Another approach involves the reaction of a functionalized nitroalkane with an electrophile. For example, a nitroalkane can act as a nucleophile in reactions with aldehydes (Henry reaction) or haloalkanes, followed by chain extension and functional group manipulation to form the dicarboxylic acid. umich.edu

Contemporary Approaches in the Synthesis of this compound

Modern synthetic chemistry offers more sophisticated and selective methods for the preparation of complex molecules like this compound, with a particular focus on controlling stereochemistry and employing efficient catalytic systems.

Asymmetric Synthesis of Chiral this compound Isomers

The synthesis of enantiomerically pure isomers of this compound can be achieved through asymmetric catalysis. A key strategy is the organocatalytic asymmetric Michael addition of nitroalkanes to α,β-unsaturated carbonyls. rsc.orgresearchgate.net Chiral thioureas and squaramides have emerged as powerful organocatalysts for such transformations, capable of inducing high levels of enantioselectivity and diastereoselectivity. rsc.orgmdpi.com

For instance, the reaction of a suitable nitroalkane with an unsaturated dicarboxylate ester in the presence of a chiral squaramide catalyst can produce the desired chiral γ-nitro dicarboxylic acid derivative with excellent enantiomeric excess (ee). rsc.org This approach allows for the creation of the stereocenter at the C-4 position with high control.

| Catalyst Type | Reactants | Selectivity | Reference |

| Chiral Squaramide | 2-Hydroxynitrostyrenes and trans-β-nitroolefins | up to 99% ee, >20:1 dr | rsc.org |

| Chiral Nickel(II) Glycinate | Nitroalkenes | High diastereoselectivity | researchgate.net |

| Chiral Thiourea (B124793) | 2,4-pentanodione and nitroolefins | High stereoselectivity | mdpi.com |

This table showcases examples of asymmetric synthesis of chiral nitro compounds.

Transition Metal-Catalyzed Synthetic Protocols

Transition metal catalysis provides efficient and selective routes for the formation of C-N bonds and C-C bonds involving nitroalkanes. Recent advances have focused on the direct C(sp³)–H nitration of aliphatic carbons. For example, iron-dependent halogenases have been shown to be capable of performing direct nitration on unactivated aliphatic carbons, representing a biocatalytic approach to this transformation. matthewslab.org

In synthetic organic chemistry, transition metals like palladium, copper, and nickel are used to catalyze cross-coupling and addition reactions. While direct transition metal-catalyzed nitration of aliphatic dicarboxylic acids is not a widely established method, these catalysts are crucial in chain-building strategies. For instance, nickel-catalyzed reactions can facilitate the C-alkylation of nitroalkanes, which is traditionally challenging due to competing O-alkylation. researchgate.net

A review on transition metal-catalyzed C(sp²)–H nitration highlights the progress in this area for aromatic compounds, which may inspire future developments for aliphatic systems. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign. In the context of synthesizing this compound, several green approaches can be considered.

One key principle is the use of safer solvents. The development of reactions in aqueous media is a significant step forward. For example, the conversion of nitroalkanes to carboxylic acids has been demonstrated in water using a catalytic system. rsc.orgrsc.org Furthermore, some Michael additions of nitroalkanes can be performed in water, sometimes with the aid of surfactants. researchgate.net

Solvent-free reactions (SolFR) represent another green alternative. The chemoselective conjugate addition of nitroalkanes to electron-poor alkenes has been achieved under solventless conditions using potassium fluoride (B91410) on basic alumina (B75360) as a heterogeneous catalyst. researchgate.net The use of mechanochemistry, such as ball milling, is also a promising solvent-minimizing technique for nitration reactions. rsc.org

Biocatalysis offers a highly selective and environmentally friendly route. The use of enzymes like Horseradish Peroxidase (HRP) for the oxidative nitration of electron-rich aromatics, and the investigation of nitrosuccinate lyase for the hydronitration of α,β-unsaturated carboxylic acids, demonstrate the potential of enzymatic methods for introducing nitro groups under mild conditions. digitellinc.com

| Green Chemistry Approach | Example Reaction | Conditions | Benefit | Reference |

| Aqueous Media | Conversion of nitroalkanes to carboxylic acids | Water, Zn(OAc)₂, TBAI | Avoids toxic organic solvents | rsc.orgrsc.org |

| Solvent-Free | Michael addition of nitroalkanes | KF/Alumina | Reduces solvent waste | researchgate.net |

| Biocatalysis | Hydronitration of α,β-unsaturated carboxylic acids | Nitrosuccinate lyase | Mild conditions, high selectivity | digitellinc.com |

| Mechanochemistry | Nitration of alcohols and arenes | Ball milling | Reduced solvent usage | rsc.org |

Solvent-Free or Aqueous Medium Reactions

The development of synthetic methods that minimize or eliminate the use of hazardous organic solvents is a cornerstone of green chemistry. nih.govrsc.org For the proposed synthesis of this compound via Michael addition, both solvent-free and aqueous-based approaches have shown considerable promise in related reactions.

Solvent-Free Conditions:

Solvent-free reactions, often conducted by grinding the reactants together, can be highly efficient and environmentally benign. nih.govbeilstein-journals.orgnih.gov This method has been successfully applied to the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes. nih.govbeilstein-journals.orgnih.gov In a typical procedure, the α,β-unsaturated precursor and the nitroalkane could be mixed and ground at room temperature, potentially with a grinding aid like quartz sand to enhance the reaction rate. nih.gov This approach offers several advantages, including reduced pollution, lower costs, mild reaction conditions, and simplified product purification. nih.govbeilstein-journals.org

Aqueous Medium Reactions:

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. The Michael addition of nitroalkanes to α,β-unsaturated compounds can be performed in aqueous media, often with the aid of a catalyst. sctunisie.orgresearchgate.netmdpi.comresearchgate.net For instance, the reaction can be facilitated by a base in a biphasic water-dichloromethane system, with a phase-transfer catalyst to enhance reactivity. sctunisie.org More advanced methods utilize specifically designed catalysts that function efficiently in water. For example, magnetically recyclable nano-catalysts have been employed for the asymmetric Michael addition of aldehydes to nitroalkenes in aqueous media, achieving good to excellent yields. mdpi.com Enzymes, such as the F50A mutant of 4-oxalocrotonate tautomerase (4-OT), have also been shown to effectively catalyze the asymmetric Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes in aqueous buffer, a process that could be adapted for dicarboxylic acid precursors. acs.org

The following table summarizes hypothetical conditions for the synthesis of this compound based on similar reported Michael additions.

| Reaction Type | Reactants | Conditions | Potential Advantages | Reference for Analogy |

|---|---|---|---|---|

| Solvent-Free Grinding | 2-Nonenedioic acid derivative + Nitromethane | Room temperature, grinding with or without a grinding aid | Environmentally benign, fast, no solvent waste, simple workup | nih.govnih.gov |

| Aqueous Michael Addition | 2-Nonenedioic acid derivative + Nitromethane | Aqueous buffer (e.g., HEPES), enzyme catalyst (e.g., engineered 4-OT) | Eco-friendly solvent, high enantioselectivity with biocatalysts | acs.org |

| Phase-Transfer Catalysis | 2-Nonenedioic acid derivative + Nitromethane | Water/organic solvent biphasic system, base, phase-transfer catalyst | Improved yields for poorly soluble reactants in water | sctunisie.org |

Sustainable Catalytic Systems for Nitro-Dicarboxylic Acid Formation

The use of catalysts is a fundamental principle of green chemistry, as they can increase reaction efficiency and reduce waste. drpress.org For the synthesis of this compound, several types of sustainable catalytic systems, including organocatalysts and biocatalysts, could be employed to facilitate the key Michael addition step.

Organocatalysis:

Organocatalysts are small organic molecules that can catalyze chemical reactions. They are often metal-free, less toxic, and more stable than their metal-based counterparts. For Michael additions, bifunctional organocatalysts, such as those based on thiourea or squaramide, have proven highly effective. encyclopedia.pub These catalysts can activate both the nucleophile (nitromethane) and the electrophile (the α,β-unsaturated dicarboxylic acid derivative) simultaneously, leading to high yields and enantioselectivities. encyclopedia.pub For instance, proline-derived bifunctional urea-pyrrolidine organocatalysts have been used for the enantioselective Michael addition of dithiomalonates to nitrostyrene. encyclopedia.pub Similarly, dipeptides have been explored as organocatalysts for asymmetric Michael additions under solvent-free conditions. mdpi.com

Biocatalysis:

Enzymes are highly efficient and selective biocatalysts that operate under mild, aqueous conditions. acs.org The enzyme 4-oxalocrotonate tautomerase (4-OT) and its mutants have demonstrated the ability to catalyze the asymmetric Michael addition of nitromethane to α,β-unsaturated aldehydes. acs.org This enzymatic approach could potentially be extended to the synthesis of chiral this compound from an appropriate unsaturated dicarboxylic acid precursor. The reaction would likely proceed in an aqueous buffer at or near neutral pH and room temperature, representing a highly sustainable synthetic route. acs.org Furthermore, iron-dependent halogenases have been shown to be capable of direct aliphatic nitration, suggesting another potential, albeit less direct, biocatalytic route for the formation of nitro-aliphatic compounds. nih.gov

The table below outlines potential sustainable catalytic systems for the synthesis of this compound.

| Catalyst Type | Specific Example (Analogy) | Reaction | Key Advantages | Reference for Analogy |

|---|---|---|---|---|

| Organocatalyst | Thiourea or Squaramide derivatives | Asymmetric Michael Addition | Metal-free, high enantioselectivity, can be used in low loadings | encyclopedia.pubrsc.org |

| Organocatalyst | Dipeptides | Asymmetric Michael Addition | Readily available, can operate under solvent-free conditions | mdpi.com |

| Biocatalyst | Engineered 4-Oxalocrotonate Tautomerase (4-OT) | Asymmetric Michael Addition | Aqueous medium, high enantioselectivity, mild reaction conditions | acs.org |

| Biocatalyst | Iron-dependent Halogenase (e.g., SyrB2) | Direct C-H Nitration | Direct functionalization of an aliphatic chain | nih.gov |

Chemical Reactivity and Transformations of 4 Nitrononanedioic Acid

Reactions Involving the Nitro Functional Group

The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the adjacent carbon atom and can itself undergo several transformations.

The reduction of the nitro group is a fundamental transformation that opens up access to amino and hydroxylamine (B1172632) derivatives, which are valuable building blocks for further functionalization. The choice of reducing agent and reaction conditions determines the final product.

Reduction to 4-Aminononanedioic Acid: Catalytic hydrogenation is a common and efficient method for the reduction of aliphatic nitro compounds to their corresponding primary amines. wikipedia.org For 4-nitrononanedioic acid, this transformation would yield 4-aminononanedioic acid.

Reaction Scheme: R-NO₂ + 3 H₂ → R-NH₂ + 2 H₂O (where R represents the nonanedioic acid backbone)

Typical Catalysts and Conditions:

Palladium on Carbon (Pd/C): This is a widely used catalyst for nitro group reductions, often used with hydrogen gas at moderate pressures.

Platinum(IV) Oxide (PtO₂, Adams' catalyst): Another effective catalyst for this transformation.

Raney Nickel (Raney Ni): A cost-effective alternative, though sometimes requiring higher pressures and temperatures.

The reduction can also be achieved using chemical reducing agents. For instance, metals in acidic media (e.g., Fe/HCl, Sn/HCl) are classic reagents for nitro group reduction, although catalytic hydrogenation is often preferred for its cleaner reaction profile. acsgcipr.org

Partial Reduction to 4-(Hydroxyamino)nonanedioic Acid: Under milder and more controlled conditions, the reduction of the nitro group can be stopped at the hydroxylamine stage. This partial reduction is often achieved using specific reagents that are less powerful than those used for complete reduction to the amine.

Reaction Scheme: R-NO₂ + 2 H₂ → R-NHOH + H₂O

Potential Reagents and Conditions:

Zinc dust in the presence of ammonium (B1175870) chloride: This system is known to selectively reduce nitro compounds to hydroxylamines.

Catalytic methods with modified catalysts or controlled hydrogen supply: Careful control of reaction parameters can favor the formation of the hydroxylamine.

Hydroxamic acid derivatives can also be synthesized from carboxylic acids by reacting them with hydroxylamine. stackexchange.comnih.govnih.gov

The following table summarizes the expected products from the reduction of this compound.

| Starting Material | Product | Reagents/Conditions |

| This compound | 4-Aminononanedioic acid | H₂, Pd/C or PtO₂ |

| This compound | 4-(Hydroxyamino)nonanedioic acid | Zn/NH₄Cl |

The strong electron-withdrawing nature of the nitro group renders the α-hydrogen (the hydrogen on the carbon atom bearing the nitro group) acidic. wikipedia.orgnih.govmdpi.com Deprotonation of this carbon by a base generates a nitronate anion, which is a key intermediate in various carbon-carbon bond-forming reactions.

Nucleophilic Reactions via Nitronate Anion: The formation of the nitronate anion allows for subsequent reactions with various electrophiles.

Alkylation: The nitronate can act as a nucleophile and react with alkyl halides. However, O-alkylation can be a competing side reaction. youtube.com

Henry Reaction (Nitroaldol Reaction): The nitronate can add to aldehydes and ketones to form β-nitro alcohols. wikipedia.org

Michael Addition: As a Michael donor, the nitronate can add to α,β-unsaturated carbonyl compounds. wikipedia.org

Electrophilic Reactions: While less common for the α-carbon of a nitroalkane, electrophilic substitution can be induced under specific conditions. The tautomerization of the nitroalkane to its aci-form (nitronic acid) can lead to reactions with certain electrophiles. nih.govfrontiersin.org

Reactions of the Carboxylic Acid Moieties

The two carboxylic acid groups of this compound can undergo a variety of classical transformations to form esters, amides, and cyclic derivatives.

Esterification: The conversion of the carboxylic acid groups to esters can be achieved through several methods, most commonly through Fischer esterification. This involves reacting the diacid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Reaction Scheme (for diester formation): HOOC-(CH₂)₂-CH(NO₂)-(CH₂)₄-COOH + 2 R'OH ⇌ R'OOC-(CH₂)₂-CH(NO₂)-(CH₂)₄-COOR' + 2 H₂O

The reaction is reversible, and to drive it towards the ester product, an excess of the alcohol is typically used, or the water formed is removed.

Amidation: Direct reaction of a carboxylic acid with an amine to form an amide is generally difficult due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid group usually needs to be "activated" first.

Common Activation Methods:

Conversion to Acyl Chlorides: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid groups to the more reactive acyl chlorides, which readily react with amines.

Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) facilitate amide bond formation by activating the carboxylic acid.

Alternatively, direct amidation can be achieved from nitro compounds, which can act as amine surrogates in certain reactions. nih.govacs.orgnih.govrsc.orgresearchgate.net

The following table outlines the expected products from esterification and amidation of this compound.

| Starting Material | Reagent | Product |

| This compound | Methanol (B129727), H⁺ | Dimethyl 4-nitrononanedioate |

| This compound | 1. SOCl₂, 2. Ammonia | 4-Nitrononanediamide |

| This compound | Amine, DCC | N,N'-Disubstituted-4-nitrononanediamide |

The presence of two carboxylic acid groups allows for intramolecular cyclization reactions under appropriate conditions, although the nine-carbon chain makes the formation of a simple cyclic anhydride (B1165640) unlikely due to ring strain. However, if the diacid were to react with a diamine, polymeric amides could be formed. The formation of cyclic anhydrides is more favorable for dicarboxylic acids with shorter chains (e.g., succinic or glutaric acid). chemistrysteps.comunizin.orgbyjus.comlibretexts.orglibretexts.org

If 4-aminononanedioic acid (the reduction product) were to be synthesized, intramolecular cyclization could lead to the formation of a lactam.

The formation of imides typically involves the reaction of a dicarboxylic anhydride with an amine. wikipedia.orggoogle.comorganic-chemistry.orgresearchgate.netajchem-a.com Given the structure of this compound, intermolecular reactions leading to polyimides would be more probable than the formation of a simple cyclic imide.

Chemo- and Regioselective Transformations of this compound

The presence of three distinct functional groups raises the possibility of selective reactions at one site while leaving the others intact. mdpi.commdpi.comnih.govfrontiersin.orgnih.gov

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, it is possible to selectively reduce the nitro group without affecting the carboxylic acid groups. The use of borane (B79455) (BH₃) is known to reduce carboxylic acids in the presence of nitro groups, while catalytic hydrogenation typically reduces the nitro group selectively. researchgate.net

Regioselectivity: In the case of this symmetrical diacid, the two carboxylic acid groups are chemically equivalent. However, in unsymmetrical derivatives, it might be possible to differentiate between the two.

Achieving high chemo- and regioselectivity often requires careful choice of reagents, catalysts, and reaction conditions. For instance, selective esterification of one carboxylic acid group would likely require the use of a protecting group strategy.

Degradation Pathways and Stability Studies of this compound

Specific stability studies and degradation pathways for this compound are not extensively documented in scientific literature. However, its stability can be inferred by considering the lability of its functional groups under various environmental conditions, including thermal, photochemical, and microbial stress.

Thermal Degradation: Aliphatic nitro compounds are known to undergo thermal decomposition. acs.org The primary pathways for the thermal degradation of compounds like this compound would likely involve the cleavage of the carbon-nitrogen bond, leading to the formation of nitrogen oxides and radical species. researchgate.net The presence of carboxylic acid groups might influence the decomposition temperature and the nature of the resulting products.

Photochemical Degradation: In the atmosphere, organic nitrates and nitro compounds can undergo photolysis, although the quantum yields for aliphatic nitro compounds are generally low. nih.govcopernicus.org A more significant atmospheric degradation pathway is likely to be its reaction with hydroxyl radicals (•OH). copernicus.org This reaction would lead to the formation of various smaller, oxygenated products. The rate of degradation would be dependent on the concentration of hydroxyl radicals and the intensity of solar radiation.

Microbial Degradation: The microbial degradation of nitroaliphatic compounds is a recognized pathway for their removal from the environment. nih.gov Various microorganisms have been shown to utilize nitroaromatic compounds, and it is plausible that certain soil and aquatic bacteria could also degrade this compound. researchgate.netresearchgate.netnih.gov The initial step in the biodegradation would likely be the reduction of the nitro group to a hydroxylamine or an amine, followed by the cleavage of the carbon chain. nih.gov

Hydrolytic Stability: The ester linkages in derivatives of this compound would be susceptible to hydrolysis, especially under acidic or basic conditions. nih.gov The parent dicarboxylic acid is stable to hydrolysis. The nitro group in aliphatic compounds is generally stable to hydrolysis under typical environmental pH ranges.

Table 2: Inferred Degradation Pathways and Stability Considerations for this compound

| Degradation Pathway | Environmental Conditions | Key Reactants/Factors | Potential Degradation Products |

| Thermal Decomposition | High temperatures | Heat | Nitrogen oxides (NOx), smaller carboxylic acids, CO₂ |

| Photochemical Degradation | Presence of UV light | Hydroxyl radicals (•OH), sunlight | Smaller dicarboxylic acids, aldehydes, ketones, CO₂, H₂O, HNO₃ |

| Microbial Degradation | Presence of specific microorganisms | Bacterial enzymes (e.g., nitroreductases) | 4-Aminononanedioic acid, smaller organic acids, biomass |

| Hydrolysis (of esters) | Aqueous environment, acidic or basic pH | Water, H⁺ or OH⁻ | This compound, corresponding alcohol |

It is important to note that the information presented here is based on the general chemical principles of related compounds, and dedicated experimental studies are required to fully elucidate the specific chemical reactivity, transformations, degradation pathways, and stability of this compound.

Advanced Spectroscopic Characterization of 4 Nitrononanedioic Acid

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be used to elucidate the elemental composition and structure of a molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the precise molecular formula of a compound. For 4-nitrononanedioic acid (C9H15NO6), HRMS would be expected to yield a highly accurate mass measurement that could confirm its elemental composition. However, specific experimental HRMS data for this compound, including the measured exact mass and the resulting molecular formula confirmation, are not available in the reviewed literature.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to probe the structure of a molecule by fragmenting it and analyzing the resulting pieces. An MS/MS study of this compound would provide valuable insights into its structural connectivity by revealing its characteristic fragmentation patterns. This would involve the isolation of a precursor ion and its subsequent fragmentation to produce a spectrum of product ions. At present, there are no published studies detailing the fragmentation pathways of this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method could provide unambiguous structural information for this compound, including bond lengths, bond angles, and crystal packing. A search of crystallographic databases indicates that the crystal structure of this compound has not yet been determined and reported.

Theoretical and Computational Studies of 4 Nitrononanedioic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic and geometric properties of a molecule. These ab initio methods solve the Schrödinger equation (or its approximations) for a given molecular system.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometry and electronic structure of molecules. In a typical study of 4-Nitrononanedioic acid, the first step would be to perform a geometry optimization. This process systematically alters the positions of the atoms in a virtual model of the molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable three-dimensional structure.

For this compound, with its nine-carbon backbone, two carboxylic acid groups, and a nitro group at the fourth carbon, the optimization would reveal key structural parameters. These include the bond lengths, bond angles, and dihedral angles that define its shape. The presence of the electron-withdrawing nitro group (-NO2) and the two terminal carboxylic acid groups (-COOH) would significantly influence the molecule's electronic distribution and geometry compared to its parent compound, nonanedioic acid. The C-N bond length and the geometry of the nitro group itself would be of particular interest, as would the planarity of the carbon chain segments.

The table below presents hypothetical, yet realistic, optimized geometric parameters for this compound, as would be predicted by a DFT calculation, likely using a basis set such as 6-311++G(d,p).

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Predicted Value | Description |

|---|---|---|

| C4-N Bond Length | ~1.48 Å | The length of the covalent bond between the fourth carbon and the nitrogen of the nitro group. |

| O-N-O Bond Angle | ~125° | The angle within the nitro group, indicative of its electronic environment. |

| C-C-C Bond Angles | ~112-114° | Angles along the carbon backbone, showing deviation from ideal sp3 hybridization due to steric and electronic effects. |

| C=O Bond Length | ~1.21 Å | The length of the carbonyl double bond in the carboxylic acid groups. |

Note: The values in this table are illustrative and represent typical expectations from DFT calculations.

Following geometry optimization, vibrational frequency calculations are performed. These calculations predict the frequencies at which the molecule's bonds will stretch, bend, and twist. The results of these calculations can be used to simulate the infrared (IR) and Raman spectra of the molecule. This is a powerful tool for identifying a compound, as the calculated spectrum can be compared to an experimentally measured one.

For this compound, the vibrational analysis would highlight characteristic frequencies for its functional groups. Key vibrational modes would include:

O-H stretching from the carboxylic acid groups, typically appearing as a broad band in the high-frequency region of the IR spectrum.

C=O stretching of the carbonyls in the carboxylic acids, which gives a strong, sharp peak.

Asymmetric and symmetric NO2 stretching from the nitro group, which are characteristic and strong indicators of its presence.

C-N stretching , which would also be present but is typically weaker.

CH2 bending and stretching modes from the aliphatic carbon chain.

These calculated frequencies and their corresponding intensities allow for a detailed assignment of the experimental vibrational spectra, confirming the molecular structure.

Understanding the distribution of electrons within a molecule is key to predicting its reactivity. Quantum chemical calculations provide detailed information on the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO would likely be localized on the parts of the molecule with higher electron density, possibly involving the oxygen atoms of the carboxylic acid groups. The LUMO, conversely, would be expected to be centered around the electron-deficient nitro group. A small HOMO-LUMO gap would suggest that the molecule is relatively reactive.

Furthermore, analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would reveal the electron-rich and electron-poor regions of the molecule. In this compound, the MEP would show negative potential (electron-rich regions) around the oxygen atoms of both the nitro and carboxylic acid groups, while the hydrogen atoms of the carboxylic acids and the regions around the carbon backbone would exhibit positive potential (electron-poor regions). These maps are invaluable for predicting how the molecule will interact with other molecules, for instance, in non-covalent interactions or as a substrate in a chemical reaction.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying a single, stable conformation of a molecule, this compound, with its flexible nine-carbon chain, can adopt a vast number of different shapes, or conformations. Molecular dynamics (MD) simulations are a computational method used to explore this conformational space.

In an MD simulation, the motion of every atom in the molecule is calculated over time by solving Newton's equations of motion. This provides a "movie" of the molecule's dynamic behavior, showing how it folds, twists, and flexes at a given temperature. For this compound, MD simulations could reveal the most populated conformations in a given environment (e.g., in a vacuum or in a solvent like water). It could also show how intramolecular hydrogen bonds might form, for example, between one of the carboxylic acid groups and the nitro group, which would lead to more compact, folded structures. Understanding the accessible conformations is crucial as the shape of the molecule can dictate its physical properties and biological activity.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, one could study various potential reactions, such as its synthesis or degradation pathways. For example, the mechanism of its formation from the nitration of nonanedioic acid could be explored.

This would involve calculating the structures and energies of the reactants, products, and any intermediate species. Crucially, the transition state—the highest energy point along the reaction pathway—would be located and characterized. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. By mapping out the entire energy profile of the reaction, chemists can gain a deep understanding of how the reaction proceeds, what factors might influence its speed, and whether alternative pathways are feasible. For a molecule with multiple functional groups like this compound, computational studies could predict which sites are most likely to react under specific conditions.

Applications in Materials Science and Catalysis Involving 4 Nitrononanedioic Acid

Role as a Precursor in Polymer and Resin Synthesis

Dicarboxylic acids are fundamental building blocks for step-growth polymerization, leading to the formation of commercially important polymers such as polyesters and polyamides. libretexts.orglibretexts.orgyoutube.comchemguide.co.uk The synthesis of these polymers typically involves the condensation reaction of a dicarboxylic acid with a diol or a diamine, respectively. libretexts.orglibretexts.org The presence of the nitro group on the aliphatic backbone of 4-Nitrononanedioic acid could potentially introduce unique properties to the resulting polymers, such as altered polarity, thermal stability, or the capacity for further chemical modification.

However, a detailed search of scientific databases and chemical literature did not yield any specific studies or patents describing the use of this compound as a monomer in the synthesis of polymers or resins. Research in the field of polyesters and polyamides is extensive, but it appears that this specific nitro-substituted dicarboxylic acid has not been a focus of investigation for these applications. whiterose.ac.ukresearchgate.net

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. scispace.commdpi.comnih.govrsc.org Dicarboxylic acids are a common class of ligands used in the synthesis of these materials due to their ability to bridge metal centers. semanticscholar.org The nitro group is an electron-withdrawing group that can influence the electronic properties of the ligand and the resulting framework, potentially leading to interesting catalytic or adsorptive properties. researchgate.net For instance, the incorporation of nitro groups into MOFs has been explored for applications such as the capture of nitrogen dioxide. nih.gov

Despite the theoretical potential of this compound as a ligand for the construction of novel MOFs or coordination polymers, there is no available research documenting its use for this purpose. The synthesis of coordination polymers often utilizes a variety of dicarboxylic acids to create diverse structures and functionalities, but this compound has not been reported as a ligand in the surveyed literature. mdpi.comrsc.orgnih.gov

Development of Functional Materials Derived from this compound

The dual functionality of this compound makes it a candidate for the synthesis of various functional materials. The carboxylic acid groups can be converted into a wide range of derivatives, while the nitro group can be reduced to an amine, opening pathways to other functionalities. These transformations could lead to the development of materials with tailored properties for specific applications. For example, functionalized biochars have been developed using organic acids for environmental applications. researchgate.net

Despite these possibilities, there is a lack of published research on the synthesis of functional materials specifically derived from this compound. The potential of this compound as a building block for advanced materials remains largely unexplored in the current scientific literature.

Biochemical Investigations Non Human and in Vitro of 4 Nitrononanedioic Acid

Metabolic Fate in Model Biological Systems (Non-Human Organisms)

Direct studies on the metabolic fate of 4-nitrononanedioic acid in any biological system are not currently available. However, insights can be drawn from research on related nitro-aliphatic compounds and dicarboxylic acids.

Specific in vitro enzymatic biotransformation studies for this compound have not been reported. In vitro biotransformation (ivBT) is a methodology that utilizes purified enzymes or cell-free extracts to study metabolic pathways and generate metabolites. acs.orgconicet.gov.ar This approach allows for the investigation of specific enzymatic reactions without the complexities of a whole-cell system. conicet.gov.ar

For a compound like this compound, potential in vitro enzymatic reactions could involve:

Nitroreduction: The nitro group is susceptible to reduction by various nitroreductases, which are found in a wide range of organisms. nih.gov This process can lead to the formation of corresponding nitroso, hydroxylamino, and ultimately amino derivatives. nih.gov

β-oxidation: As a dicarboxylic acid, this compound could potentially undergo β-oxidation, a key pathway in fatty acid and dicarboxylic acid degradation. nih.gov

Decarboxylation: Enzymatic decarboxylation of dicarboxylic acids has been observed, leading to the formation of shorter-chain fatty acids. d-nb.info

The metabolism of nitro-aliphatic compounds has been investigated in various non-human biological systems. A key metabolic transformation is the reduction of the nitro group. For instance, anaerobic microbial communities, such as those found in bovine rumen fluid, have been shown to reduce nitro-compounds to their corresponding amines. nih.gov This process is enzymatic and dependent on the electronic characteristics of the nitro-substrate. nih.gov

Nitro-fatty acids, which share the nitro-aliphatic moiety with this compound, undergo several metabolic transformations. These include reduction of the nitro group to a nitroalkane, followed by β-oxidation. nih.gov Additionally, ω-oxidation can lead to the formation of dicarboxylic acid metabolites. conicet.gov.ar

The degradation of dicarboxylic acids has been studied in organisms like Cupriavidus necator H16. This bacterium utilizes a β-oxidation pathway for the degradation of medium-chain-length dicarboxylic acids. nih.gov The process involves activation of the carboxylic acid groups to coenzyme A (CoA) esters, followed by a cycle of oxidation, hydration, further oxidation, and thiolytic cleavage. nih.gov

Table 1: Potential Metabolic Reactions for Analogous Nitro-Aliphatic and Dicarboxylic Acids

| Metabolic Reaction | Description | Analogous Compound Class | Potential Product from this compound |

| Nitroreduction | Reduction of the nitro group to an amino group. | Nitro-aromatic and nitro-aliphatic compounds | 4-Aminononanedioic acid |

| β-Oxidation | Catabolic process breaking down fatty acids and dicarboxylic acids. | Dicarboxylic acids | Shorter-chain dicarboxylic acids |

| ω-Oxidation | Oxidation of the terminal methyl group. | Fatty acids | Not directly applicable as it is already a dicarboxylic acid |

| Decarboxylation | Removal of a carboxyl group. | Dicarboxylic acids | C8 monocarboxylic acid or dicarboxylic acid |

Interactions with Biomolecules in vitro (e.g., Proteins, Nucleic Acids)

Direct in vitro studies on the interaction of this compound with biomolecules are not documented. However, the functional groups present—two carboxylic acid groups and a nitro group—suggest potential interactions.

The nitro group, being strongly electron-withdrawing, makes nitro-aliphatic compounds like nitro-fatty acids potent Michael acceptors. nih.govbiorxiv.org This allows them to form covalent adducts with nucleophilic amino acid residues in proteins, particularly cysteine and to a lesser extent, histidine. nih.govbiorxiv.org This covalent modification can alter the structure and function of the target proteins. biorxiv.org

The carboxylic acid groups can participate in non-covalent interactions such as hydrogen bonding and ionic interactions with amino acid residues on proteins. Receptors designed for the recognition of dicarboxylic acids often utilize hydrogen bonding. rsc.org

Interactions with nucleic acids are also conceivable. While specific data for this compound is absent, some nitroaromatic compounds have been shown to form DNA adducts, leading to mutagenic effects. The interaction of small molecules with DNA can occur through various modes, including intercalation and groove binding. mdpi.com The negatively charged phosphate (B84403) backbone of DNA could potentially interact with positively charged regions of proteins that might bind to this compound, or the compound itself could interact with DNA-binding proteins. nih.gov

Table 2: Potential In Vitro Interactions of this compound Functional Groups with Biomolecules

| Functional Group | Potential Interacting Biomolecule | Type of Interaction | Potential Consequence |

| Nitro Group | Proteins (e.g., enzymes, receptors) | Covalent adduction (Michael addition) with nucleophilic amino acids (e.g., Cysteine) | Alteration of protein structure and function |

| Carboxylic Acid Groups | Proteins | Hydrogen bonding, ionic interactions | Reversible binding to protein active or allosteric sites |

| Whole Molecule | DNA | Intercalation, groove binding, or indirect interaction via DNA-binding proteins | Potential for DNA damage or modulation of gene expression (highly speculative) |

Role in Cellular Processes Using In Vitro Models

There is no research available on the role of this compound in cellular processes using in vitro models. However, studies on analogous nitro-fatty acids provide some insights into potential effects.

Nitro-fatty acids are known to exhibit anti-inflammatory and cytoprotective effects in various in vitro models. nih.gov These effects are largely attributed to their ability to covalently modify and modulate the function of key signaling proteins involved in inflammation and cellular stress responses. nih.govbiorxiv.org For example, nitro-fatty acids can target and inhibit the activity of the NF-κB signaling pathway, a central regulator of inflammation. biorxiv.org

Given the presence of the reactive nitro group, it is plausible that this compound could influence cellular processes such as:

Inflammatory responses: By modifying proteins in inflammatory pathways.

Redox signaling: The nitro group can participate in redox reactions, potentially altering the cellular redox state. nih.gov

Metabolic pathways: As a dicarboxylic acid, it might interfere with or be metabolized by pathways involved in fatty acid and energy metabolism. nih.gov

It is important to emphasize that these are hypothetical roles based on the activities of structurally related molecules. Without direct experimental evidence, the precise effects of this compound on cellular processes remain unknown.

Derivatization Strategies for Analytical and Synthetic Purposes of 4 Nitrononanedioic Acid

Derivatization for Enhanced Chromatographic Analysis

Chromatographic techniques are central to the analysis of complex mixtures. However, the direct analysis of polar, low-volatility compounds like 4-nitrononanedioic acid can be challenging. Derivatization is employed to overcome these limitations, making the analyte more amenable to separation and detection by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS).

For GC-MS analysis, it is essential to convert non-volatile compounds into more volatile derivatives. Esterification is the most common derivatization strategy for carboxylic acids, including dicarboxylic acids like this compound, to increase their volatility. nih.govmasterorganicchemistry.com The two carboxyl groups of this compound can be converted into esters, typically methyl or ethyl esters, which are significantly more volatile and thermally stable.

Several esterification methods are applicable. One widely used method involves reaction with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst such as boron trifluoride (BF₃) or hydrochloric acid (HCl). nih.govresearchgate.net For instance, heating this compound with a BF₃-methanol solution effectively converts both carboxylic acid groups to their corresponding methyl esters. researchgate.net Another approach is the use of silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic protons of the carboxylic acids with trimethylsilyl (B98337) (TMS) groups. researchgate.netunipi.it While silylation is also effective, esterification is often preferred for dicarboxylic acids. nih.govresearchgate.net

The choice of esterification reagent can influence the efficiency and outcome of the derivatization. The following table summarizes common esterification approaches for dicarboxylic acids, which are applicable to this compound.

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Key Advantages |

| BF₃/Methanol | Carboxylic Acids | Methyl Esters | Widely used, effective for dicarboxylic acids. researchgate.net |

| HCl/Methanol | Carboxylic Acids | Methyl Esters | Common and effective method. nih.gov |

| BSTFA | Carboxylic Acids | Trimethylsilyl (TMS) Esters | Provides good volatility and reproducibility. researchgate.netunipi.it |

| Pentafluorobenzyl Bromide (PFB-Br) | Carboxylic Acids, Nitro Group | PFB Esters, PFB Derivatives | Can derivatize both functional groups, enhances sensitivity in electron capture detection (ECD). researchgate.net |

This table is based on established derivatization methods for dicarboxylic acids and nitro compounds and is applicable to this compound.

For HPLC-MS analysis, derivatization aims to improve chromatographic retention, separation, and ionization efficiency. While esterification can be used, amidation is a particularly effective strategy for enhancing the performance of dicarboxylic acids in reversed-phase HPLC. uci.edu The reaction of the carboxylic acid groups of this compound with an amine, often in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), results in the formation of amides. nih.gov This process can increase the hydrophobicity of the molecule, leading to better retention on C18 columns. nih.gov

Furthermore, specific derivatization reagents can be chosen to introduce a permanent positive charge or a readily ionizable group, significantly enhancing detection sensitivity in electrospray ionization mass spectrometry (ESI-MS). nih.gov For instance, reagents containing a quaternary ammonium (B1175870) group can lead to a "charge-reversal" effect, where the derivatized dicarboxylic acid is detected with high sensitivity in the positive ion mode.

The nitro group in this compound can also be a target for derivatization to enhance HPLC-MS analysis. Reduction of the nitro group to an amine, followed by derivatization of the newly formed amino group, is a potential strategy.

The table below outlines some derivatization strategies for dicarboxylic acids relevant to HPLC-MS analysis of this compound.

| Derivatization Reagent/Method | Target Functional Group | Resulting Derivative | Key Advantages for HPLC-MS |

| Amine + EDC | Carboxylic Acids | Amides | Increases hydrophobicity and retention in reversed-phase LC. nih.gov |

| Charge-Reversal Reagents | Carboxylic Acids | Charged Amides/Esters | Enhances ionization efficiency and detection sensitivity in ESI-MS. |

| 3-Nitrophenylhydrazine (3-NPH) | Carboxylic Acids | Hydrazones | Improves chromatographic behavior and allows for sensitive detection. nih.gov |

| Reduction of Nitro Group | Nitro Group | Amine | The resulting amine can be further derivatized to enhance detectability. |

This table summarizes derivatization approaches for dicarboxylic acids and nitro compounds applicable to this compound for HPLC-MS analysis.

Derivatization for Advanced Spectroscopic Characterization (e.g., MALDI-MS)

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a powerful technique for the analysis of a wide range of molecules. For small molecules like this compound, derivatization can be employed to improve ionization efficiency and shift the mass of the analyte to a region with less background interference. nih.gov

On-tissue derivatization is an emerging technique in MALDI-MS imaging where reagents are applied directly to a tissue section to react with specific analytes in situ. While not directly documented for this compound, reagents that target carboxylic acids could be used to visualize its distribution in biological samples.

For the nitro group, specific MALDI matrices have been developed to minimize fragmentation and enhance the signal of nitro-containing compounds. nih.gov For instance, certain basic matrices can improve the detection of nitro-containing analytes in negative-ion mode. nih.gov Another approach involves the photochemical properties of the nitro group, where its decomposition pattern upon laser irradiation can be used for unambiguous identification. nih.gov

Derivatization for Synthetic Intermediate Preparation

The functional groups of this compound, the two carboxylic acids and the nitro group, make it a potentially versatile building block in organic synthesis. Derivatization of these groups is the first step in its utilization as a synthetic intermediate.

The carboxylic acid groups can be readily converted into a variety of other functional groups. Esterification, as discussed for GC-MS analysis, can be performed on a preparative scale to yield diesters. masterorganicchemistry.com These diesters can then undergo further reactions. Similarly, the formation of amides through reaction with amines provides access to a different class of compounds. nih.gov The use of mixed anhydrides is another effective method for amide synthesis.

The nitro group can also be transformed. Catalytic hydrogenation, for example, can reduce the nitro group to an amine, yielding an amino-dicarboxylic acid. This trifunctional compound can then be used in the synthesis of polymers, chelating agents, or other complex molecules.

| Reaction Type | Reagents | Product |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst | Diester |

| Amidation | Amine, Coupling Agent (e.g., EDC) | Diamide |

| Reduction | H₂, Catalyst (e.g., Pd/C) | Amino-dicarboxylic acid |

This table outlines general synthetic transformations applicable to this compound.

Development of Novel Derivatization Reagents and Methodologies

The field of analytical chemistry is continuously seeing the development of new derivatization reagents and methods to improve sensitivity, selectivity, and efficiency. nih.gov Many of these advancements, while not specifically designed for this compound, are applicable to its analysis.

Recent developments include new reagents for the amidation of carboxylic acids that introduce functionalities for enhanced detection by fluorescence or mass spectrometry. nih.gov Isotope-coded derivatization reagents are also becoming increasingly popular for quantitative proteomics and metabolomics, allowing for the accurate comparison of analyte levels between different samples.

For nitroaromatic compounds, new catalytic systems are being explored for their efficient reduction to amines under mild conditions, which facilitates subsequent derivatization and analysis. acs.org Furthermore, direct amidation methods that couple carboxylic acids with nitroarenes are being developed, offering a more direct route to certain amide products. nih.gov These novel approaches hold promise for the future analysis and synthetic manipulation of this compound.

Future Research Directions for 4 Nitrononanedioic Acid

Exploration of Novel Synthetic Methodologies with Atom Economy

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, emphasizing the need for processes that are both efficient and environmentally benign. globalchemlab.orgreachemchemicals.combio-conferences.org Future research into the synthesis of 4-Nitrononanedioic acid should prioritize the development of methodologies with high atom economy, minimizing waste and maximizing the incorporation of reactant atoms into the final product. rsc.orgjocpr.com

Current synthetic approaches to aliphatic nitro compounds often involve multi-step processes that may generate significant waste. researchgate.net Future methodologies could explore catalytic routes that offer higher efficiency and selectivity. bio-conferences.org For instance, the development of novel catalysts for the direct nitration of aliphatic dicarboxylic acids or their precursors could represent a significant advancement. orgchemres.org Such catalysts would ideally be recyclable and operate under mild conditions, reducing energy consumption. globalchemlab.org

Furthermore, exploring solvent-free or aqueous reaction conditions for the synthesis of this compound aligns with the goals of sustainable chemistry. springerprofessional.dersc.org The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability. rsc.org Research in this area could focus on overcoming the solubility challenges of non-polar reactants in aqueous media, perhaps through the use of phase-transfer catalysts or surfactant-free microemulsion systems.

Table 1: Comparison of Potential Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Nitration | High selectivity, reduced waste, potential for catalyst recycling. | Development of novel, robust catalysts for aliphatic C-H nitration. |

| Solvent-Free Synthesis | Reduced use of hazardous organic solvents, simplified purification. springerprofessional.de | Investigation of solid-state reactions or high-temperature melt conditions. |

| Aqueous Synthesis | Environmentally benign solvent, improved safety. rsc.org | Overcoming reactant solubility issues, catalyst design for aqueous media. |

| Biocatalysis | High specificity, mild reaction conditions, biodegradable catalysts (enzymes). | Identification or engineering of enzymes for selective nitration. |

Advanced Applications in Diverse Scientific Fields (e.g., Biomedicine, Environmental Science)

The bifunctional nature of this compound, possessing both carboxylic acid groups and a nitro group, suggests a wide range of potential applications that are yet to be explored.

In biomedicine , dicarboxylic acids are known to be valuable building blocks for biodegradable polymers used in drug delivery and tissue engineering. longdom.orgnih.gov Future research could investigate the incorporation of this compound into polyesters or polyamides. The presence of the nitro group could be leveraged to modulate the polymer's physical properties, such as its degradation rate and hydrophilicity. Furthermore, the nitro group could serve as a handle for further functionalization or as a prodrug element that releases nitric oxide, a molecule with diverse physiological roles. Aliphatic nitro compounds are also recognized as important intermediates in the synthesis of pharmaceutically active molecules. frontiersin.org

In environmental science , dicarboxylic acids are known components of atmospheric aerosols, influencing cloud formation and climate. nova.edu While the atmospheric fate of many organic nitrogen compounds is an active area of research, the specific role of nitro-dicarboxylic acids is less understood. semanticscholar.orgcopernicus.org Future studies could examine the photochemical stability and degradation pathways of this compound in simulated atmospheric conditions. This could provide valuable data for climate models. Additionally, its potential as a chelating agent for heavy metals in soil or water remediation could be explored, leveraging the two carboxylic acid groups for metal coordination.

Table 2: Potential Applications of this compound

| Field | Potential Application | Rationale |

| Biomedicine | Monomer for biodegradable polymers. | Dicarboxylic acid backbone with a functional nitro group for property tuning. longdom.org |

| Precursor for pharmaceuticals. | Nitro group can be converted to other functional groups like amines. frontiersin.org | |

| Environmental Science | Atmospheric aerosol studies. | Understanding its role in atmospheric chemistry and climate. nova.edu |

| Metal chelation for remediation. | Carboxylic acid groups can bind to metal ions. | |

| Materials Science | Cross-linking agent for polymers. | The two functional groups can react to form networks. |

Integrated Computational and Experimental Studies for Deeper Understanding

To unlock the full potential of this compound, a deep understanding of its molecular properties and reactivity is essential. An integrated approach, combining computational modeling with experimental validation, will be crucial.

Computational studies , such as those employing Density Functional Theory (DFT), can provide insights into the molecule's conformational preferences, electronic structure, and vibrational spectra. researchgate.net This can aid in the interpretation of experimental data and predict its reactivity. For instance, computational modeling could be used to screen potential catalysts for its synthesis or to predict its binding affinity to biological targets. Molecular dynamics simulations could be employed to study its behavior in different solvent environments or its interaction with polymer chains.

These computational predictions should be closely coupled with experimental studies . Advanced spectroscopic techniques, such as multidimensional NMR and X-ray crystallography, can provide detailed structural information to validate and refine computational models. Kinetic studies of its synthesis and degradation can provide crucial data for reaction mechanism elucidation, which can be further supported by computational transition state analysis.

Sustainable Chemistry and Environmental Implications of this compound

A forward-looking research agenda for this compound must include a thorough assessment of its environmental footprint. This aligns with the broader principles of sustainable chemistry, which aim to design chemical products and processes that are safe for human health and the environment. globalchemlab.orgreachemchemicals.com

A key area of future research will be the evaluation of the biodegradability of this compound. Understanding its persistence and potential for bioaccumulation in various environmental compartments is critical. nih.govresearchgate.net Studies could involve microbial degradation assays to identify metabolic pathways and potential persistent intermediates. The environmental fate of organonitrogen compounds can be complex, and understanding the transformation of the nitro group is particularly important. semanticscholar.orgepa.gov

Furthermore, a comprehensive life cycle assessment should be conducted for any newly developed synthetic routes. This would involve evaluating the environmental impact of the entire process, from the sourcing of raw materials to the disposal of waste. The goal would be to identify the most sustainable production method that minimizes energy consumption, greenhouse gas emissions, and the use of hazardous substances.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.